1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate
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Overview
Description
1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate typically involves the use of “click” chemistry, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the following steps:
Preparation of Azide: The starting material, usually an alkyl halide, is converted to the corresponding azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a Copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of Trifluoroacetate Salt: The resulting triazole compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are being explored for their antimicrobial, anticancer, and antiviral properties.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparison with Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride: This compound has a similar triazole ring but differs in its substitution pattern and salt form.
Tris(3-hydroxypropyltriazolylmethyl)amine: Another triazole derivative with different functional groups and applications.
Uniqueness: 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is unique due to its trifluoroacetate salt form, which can enhance its solubility and stability. Additionally, its specific substitution pattern on the triazole ring provides distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
2408965-04-6 |
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Molecular Formula |
C7H11F3N4O2 |
Molecular Weight |
240.18 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N4.C2HF3O2/c1-2-4(6)5-3-7-9-8-5;3-2(4,5)1(6)7/h3-4H,2,6H2,1H3,(H,7,8,9);(H,6,7) |
InChI Key |
HTDQNGPUXWKCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NNN=C1)N.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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